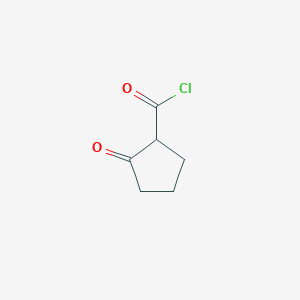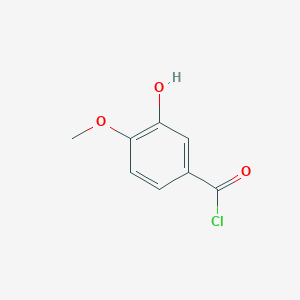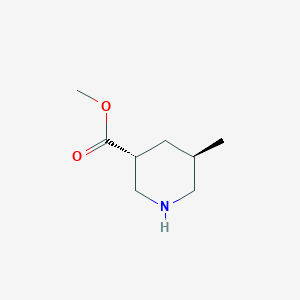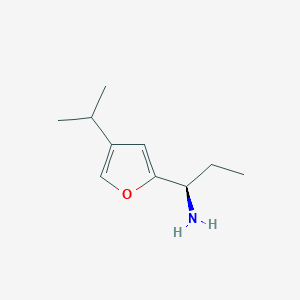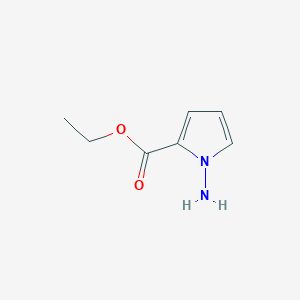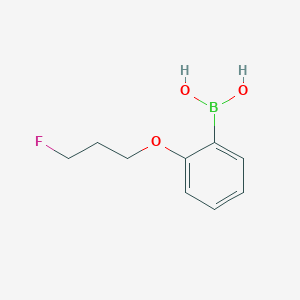
(2-(3-Fluoropropoxy)phenyl)boronic acid
Overview
Description
(2-(3-Fluoropropoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C9H12BFO3 It features a phenyl ring substituted with a boronic acid group and a 3-fluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Fluoropropoxy)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the lithiation-borylation sequence. For example, starting from 2-(3-fluoropropoxy)phenyl bromide, the compound can be lithiated using n-butyllithium, followed by reaction with a boron source such as trimethyl borate or bis(pinacolato)diboron .
Industrial Production Methods
Industrial production methods for boronic acids often involve scalable processes such as the use of boronic acid building blocks. These methods are designed to produce large quantities of boronic acids efficiently and with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-(3-Fluoropropoxy)phenyl)boronic acid can undergo various types of reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with halides or triflates under basic conditions.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-(3-Fluoropropoxy)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(3-Fluoropropoxy)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an organohalide to form the desired product . In biological systems, boronic acids can form reversible covalent bonds with diols, which is the basis for their use as enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoropropoxy group, making it less versatile in certain synthetic applications.
2-Fluorophenylboronic Acid: Similar structure but without the propoxy group, leading to different reactivity and applications.
3-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a fluoropropoxy group, which affects its electronic properties and reactivity.
Uniqueness
(2-(3-Fluoropropoxy)phenyl)boronic acid is unique due to the presence of both a fluoropropoxy group and a boronic acid group, which allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
[2-(3-fluoropropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-5,12-13H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTHFPLODUPIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCCF)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669698 | |
| Record name | [2-(3-Fluoropropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958452-26-1 | |
| Record name | [2-(3-Fluoropropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)
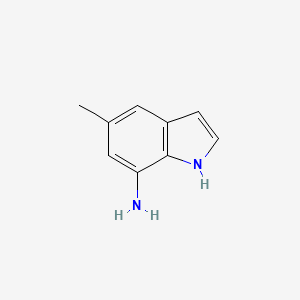
![2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1390162.png)
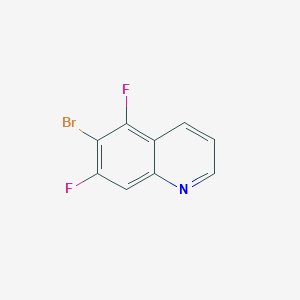
![Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1390167.png)
